

Mass spectrometry of 4-Bromo-1-(tert-butyltrimethylsilyl)indole

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Compound of Interest

Compound Name: 4-Bromo-1-(tert-butyltrimethylsilyl)indole

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An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-1-(tert-butyltrimethylsilyl)indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric behavior of **4-Bromo-1-(tert-butyltrimethylsilyl)indole**, a compound of interest in synthetic chemistry and drug discovery. The following sections detail its predicted fragmentation patterns under electron ionization (EI), present quantitative data in a structured format, and provide a general experimental protocol for its analysis.

Molecular Characteristics and Isotopic Signature

4-Bromo-1-(tert-butyltrimethylsilyl)indole has the molecular formula $C_{14}H_{20}BrNSi$ and a molecular weight of approximately 310.30 g/mol. [1][2] A key feature in its mass spectrum is the presence of bromine, which has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. [3][4][5] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as two peaks of almost equal intensity separated by two mass-to-charge units (m/z), designated as M^+ and $M+2$. [3][6][7] This signature is a definitive indicator for the presence of a single bromine atom in the molecule.

Predicted Electron Ionization (EI) Fragmentation

While a specific experimental mass spectrum for **4-Bromo-1-(tert-butyldimethylsilyl)indole** is not widely published, its fragmentation pattern under electron ionization (EI) can be reliably predicted based on the well-established behavior of silylated compounds, indole derivatives, and halogenated aromatic rings.

The primary fragmentation events are expected to involve the tert-butyldimethylsilyl (TBDMS) protecting group and the indole core. The most characteristic fragmentation of the TBDMS group is the loss of a tert-butyl radical.

Key Predicted Fragmentation Pathways:

- **Molecular Ion (M^+):** The intact molecule after ionization, which will exhibit the characteristic 1:1 isotopic pattern for bromine at m/z 310 and 312.
- **Loss of a Methyl Radical ($[M-15]^+$):** A common initial fragmentation for TBDMS groups is the loss of a methyl radical ($\bullet\text{CH}_3$), leading to a more stable silylium ion.
- **Loss of a tert-Butyl Radical ($[M-57]^+$):** This is the most significant and often the base peak in the mass spectra of TBDMS-protected compounds. The cleavage of the silicon-carbon bond results in the loss of a tert-butyl radical ($\bullet\text{C}(\text{CH}_3)_3$).
- **Loss of the TBDMS group ($[M-115]^+$):** Cleavage of the N-Si bond results in the loss of the entire tert-butyldimethylsilyl group, yielding the 4-bromoindole radical cation.
- **Fragmentation of the Indole Core:** Following the loss of the TBDMS group, the resulting 4-bromoindole ion can undergo further fragmentation, such as the loss of the bromine atom or cleavage of the indole ring structure. A known fragmentation of the indole core involves the loss of HCN.^[8]

Quantitative Data Summary

The predicted quantitative data for the major fragments of **4-Bromo-1-(tert-butyldimethylsilyl)indole** are summarized in the table below. The relative abundance is an educated prediction based on the known stability of the resulting ions.

| Predicted m/z | Fragment Ion | Interpretation | Predicted Relative Abundance |
|---------------|-------------------------|---|------------------------------|
| 310 / 312 | $[C_{14}H_{20}BrNSi]^+$ | Molecular Ion ($M^{\bullet+}$) | Low to Medium |
| 295 / 297 | $[M - CH_3]^+$ | Loss of a methyl radical from the TBDMS group | Medium |
| 253 / 255 | $[M - C(CH_3)_3]^+$ | Loss of a tert-butyl radical from the TBDMS group | High (Likely Base Peak) |
| 195 / 197 | $[C_8H_5BrN]^+$ | Loss of the TBDMS group, forming the 4-bromoindole cation | Medium |
| 116 | $[C_8H_6N]^+$ | Loss of the bromine atom from the 4-bromoindole cation | Medium to Low |
| 89 | $[C_7H_5]^+$ | Loss of HCN from the $[C_8H_6N]^+$ fragment | Low |

Experimental Protocols

The following is a general experimental protocol for acquiring the mass spectrum of **4-Bromo-1-(tert-butyldimethylsilyl)indole** using Gas Chromatography-Mass Spectrometry (GC-MS).

A. Sample Preparation

- **Dissolution:** Dissolve approximately 1 mg of the solid sample in 1 mL of a high-purity volatile organic solvent (e.g., ethyl acetate, dichloromethane).
- **Dilution:** If necessary, dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent to avoid column and detector saturation.

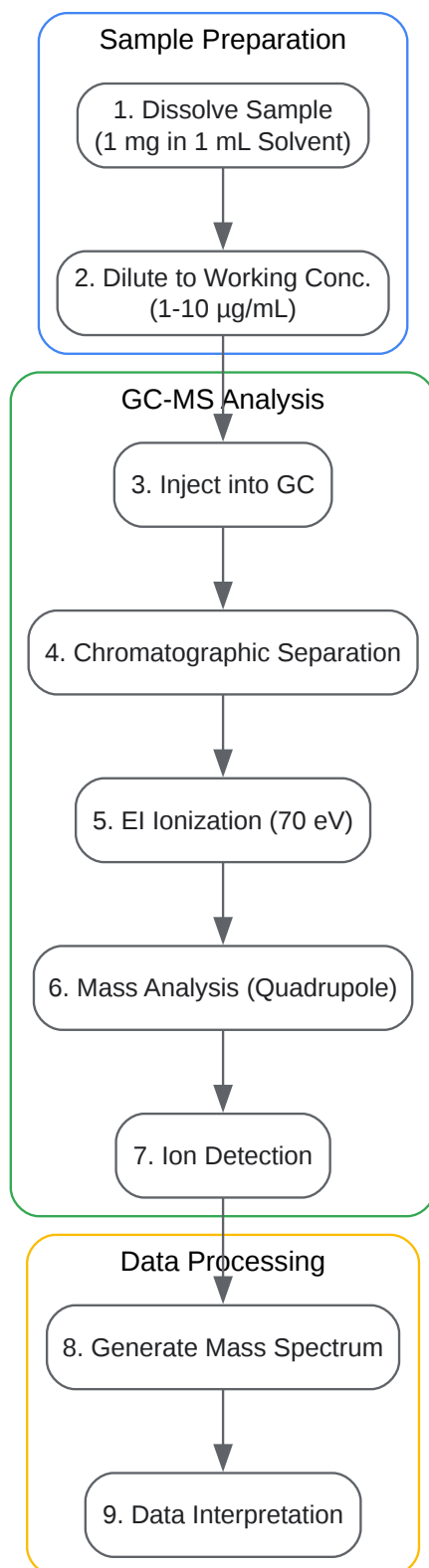
B. GC-MS Instrumentation and Parameters

- **Gas Chromatograph:** A standard GC system equipped with a split/splitless injector.

- Column: A non-polar or medium-polarity capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness), is suitable for this type of compound.
- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 1 minute.
 - Ramp 1: Increase to 170°C at a rate of 10°C/min.
 - Ramp 2: Increase to 280°C at a rate of 30°C/min.
 - Final hold: Hold at 280°C for 5 minutes.
- Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

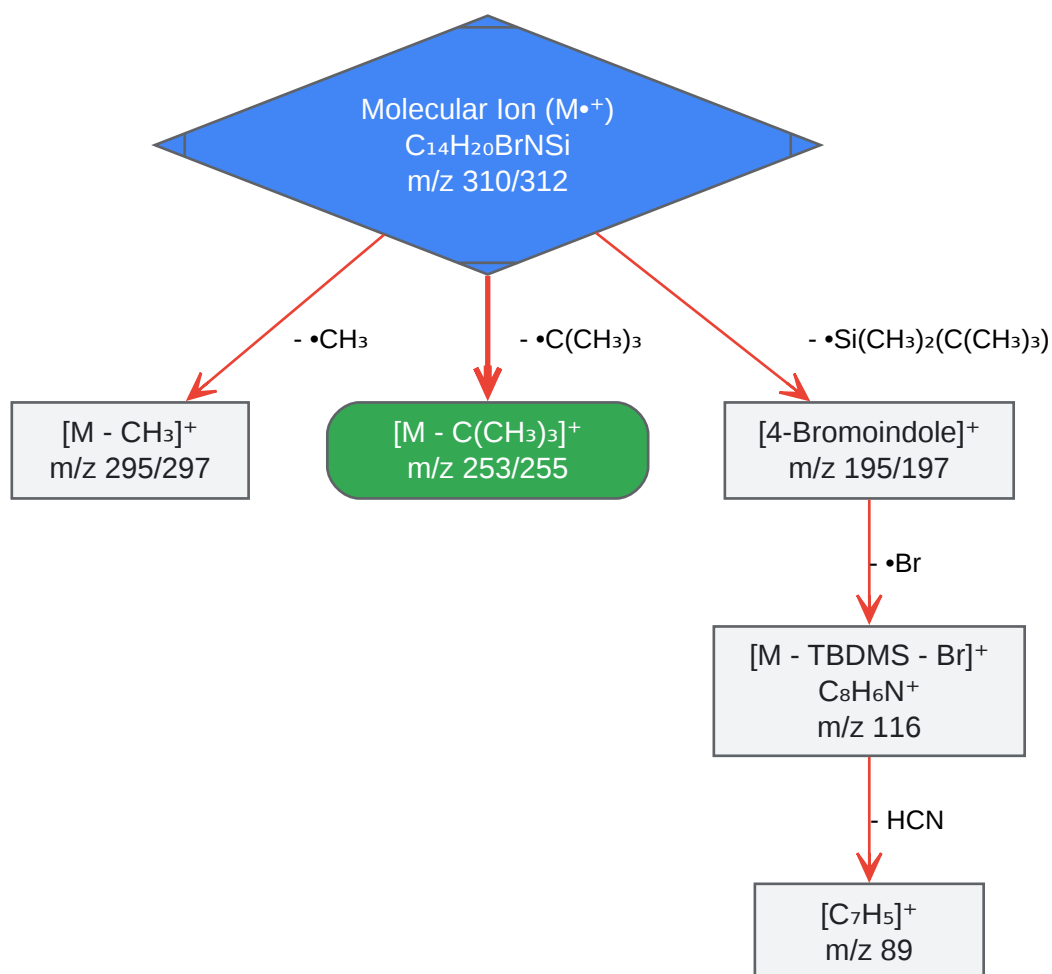
Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways.



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Caption: GC-MS Experimental Workflow for the Analysis of **4-Bromo-1-(tert-butyl dimethylsilyl)indole**.



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Caption: Predicted EI Fragmentation Pathway for **4-Bromo-1-(tert-butyl dimethylsilyl)indole**.

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